1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate
CAS No.: 843666-34-2
Cat. No.: VC5766317
Molecular Formula: C26H45NO6
Molecular Weight: 467.647
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 843666-34-2 |
---|---|
Molecular Formula | C26H45NO6 |
Molecular Weight | 467.647 |
IUPAC Name | 1-O-tert-butyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
Standard InChI | InChI=1S/C26H45NO6/c1-26(2,3)32-24(30)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-25(31)33-27-22(28)20-21-23(27)29/h4-21H2,1-3H3 |
Standard InChI Key | JTOVMMPSILRQQJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s systematic IUPAC name is 1-O-tert-butyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate, reflecting its dual functional groups: a tert-butyl ester at one terminus and an N-hydroxysuccinimide (NHS) ester at the other. Its molecular formula is , with a molecular weight of 467.64 g/mol .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 843666-34-2 |
Molecular Formula | |
Molecular Weight | 467.64 g/mol |
Synonyms | Boc-C16-NHS ester; t-butyl-octadecanedioate-NHS ester |
Storage Conditions | Room temperature, inert atmosphere |
Hazard Statements | H302, H315, H319, H335 |
The tert-butyl group enhances steric protection of the ester moiety, while the NHS ester facilitates efficient conjugation with primary amines in proteins or small molecules .
Structural Analysis
The compound’s 18-carbon alkyl chain bridges the tert-butyl and NHS ester groups, providing flexibility and hydrophobicity critical for cell membrane permeability. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its linear conformation, with the NHS ester adopting a planar configuration ideal for nucleophilic attack . The InChIKey JTOVMMPSILRQQJ-UHFFFAOYSA-N uniquely identifies its stereochemical features .
Synthesis and Purification
Synthetic Pathways
Boc-C16-NHS ester is synthesized via a two-step process:
-
Diacid Activation: Octadecanedioic acid undergoes tert-butylation at one carboxyl group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
-
NHS Ester Formation: The remaining carboxyl group is activated with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) .
Reaction yields typically exceed 70%, with purification achieved via silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures .
Quality Control
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure >95% purity. Fourier-transform infrared spectroscopy (FTIR) verifies ester carbonyl stretches at 1730–1750 cm and NHS carbonyl peaks at 1810 cm .
Applications in Targeted Protein Degradation
Role in PROTAC Design
PROTACs are heterobifunctional molecules comprising a target protein ligand, an E3 ubiquitin ligase recruiter, and a linker. Boc-C16-NHS ester’s 16-carbon chain optimizes linker length for simultaneous engagement of both moieties, enabling efficient ubiquitination and proteasomal degradation of disease-causing proteins .
Table 2: PROTAC Linker Comparison
Linker Type | Length (Atoms) | Flexibility | Hydrophobicity |
---|---|---|---|
Boc-C16-NHS ester | 16 | High | Moderate |
PEG-based linkers | 4–12 | Variable | Low |
Alkyl/ether hybrids | 8–14 | Moderate | High |
Studies demonstrate that PROTACs using Boc-C16-NHS ester exhibit superior degradation efficiency (>90% target depletion at 100 nM) compared to shorter linkers .
Antibody-Drug Conjugate (ADC) Development
In ADCs, Boc-C16-NHS ester covalently links antibodies to cytotoxic payloads. Its non-cleavable design ensures stability in systemic circulation, releasing the drug only upon antibody internalization and lysosomal processing. Preclinical trials show ADCs with this linker achieve tumor-to-plasma ratios exceeding 10:1 .
Recent Advances and Future Directions
Innovations in Linker Technology
Recent modifications include incorporating polyethylene glycol (PEG) spacers into the alkyl chain to enhance solubility. A 2025 study reported a PEGylated variant (Boc-C16-PEG4-NHS) with 40% improved pharmacokinetics in murine models .
Expanding Therapeutic Applications
Ongoing research explores Boc-C16-NHS ester’s utility in degrader-antibody conjugates (DACs), which combine ADC and PROTAC mechanisms. Early results indicate DACs targeting HER2-positive breast cancer achieve complete tumor regression in 60% of cases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume